molecular formula C38H32P2 B3301289 2,2'-Bis(diphenylphosphino)-6,6'-dimethylbiphenyl CAS No. 90809-08-8

2,2'-Bis(diphenylphosphino)-6,6'-dimethylbiphenyl

Cat. No.: B3301289
CAS No.: 90809-08-8
M. Wt: 550.6 g/mol
InChI Key: WHLQQRGHOPIIMQ-UHFFFAOYSA-N
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Description

2,2’-Bis(diphenylphosphino)-6,6’-dimethylbiphenyl is an organophosphorus compound widely used in coordination chemistry as a bidentate ligand. This compound is known for its ability to form stable complexes with various transition metals, making it valuable in catalysis and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bis(diphenylphosphino)-6,6’-dimethylbiphenyl typically involves the reaction of 6,6’-dimethylbiphenyl with diphenylphosphine chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine groups. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control helps in achieving consistent results.

Chemical Reactions Analysis

Types of Reactions

2,2’-Bis(diphenylphosphino)-6,6’-dimethylbiphenyl undergoes various types of reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary phosphines.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Secondary phosphines.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

2,2’-Bis(diphenylphosphino)-6,6’-dimethylbiphenyl is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-Bis(diphenylphosphino)-6,6’-dimethylbiphenyl involves its coordination to transition metals, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating the transformation of substrates into desired products. The compound’s ability to stabilize metal centers and provide a chiral environment is crucial for its effectiveness in asymmetric catalysis .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Bis(diphenylphosphino)biphenyl
  • Bis(2-diphenylphosphinoethyl)phenylphosphine
  • 1,2-Bis(diphenylphosphino)ethane

Uniqueness

2,2’-Bis(diphenylphosphino)-6,6’-dimethylbiphenyl is unique due to the presence of methyl groups at the 6,6’-positions, which provide steric hindrance and influence the compound’s coordination properties. This structural feature enhances its ability to form stable and selective metal complexes, making it particularly valuable in asymmetric catalysis .

Properties

IUPAC Name

[2-(2-diphenylphosphanyl-6-methylphenyl)-3-methylphenyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H32P2/c1-29-17-15-27-35(39(31-19-7-3-8-20-31)32-21-9-4-10-22-32)37(29)38-30(2)18-16-28-36(38)40(33-23-11-5-12-24-33)34-25-13-6-14-26-34/h3-28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLQQRGHOPIIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H32P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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